molecular formula C16H12O2 B14282425 1-(4-Ethenylphenyl)-2-phenylethane-1,2-dione CAS No. 133637-24-8

1-(4-Ethenylphenyl)-2-phenylethane-1,2-dione

Cat. No.: B14282425
CAS No.: 133637-24-8
M. Wt: 236.26 g/mol
InChI Key: JYTQQPSLGWCRIX-UHFFFAOYSA-N
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Description

1-(4-Ethenylphenyl)-2-phenylethane-1,2-dione is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a diketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylphenyl)-2-phenylethane-1,2-dione can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzaldehyde with benzil in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase transfer catalysts and other advanced techniques may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Ethenylphenyl)-2-phenylethane-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethenylphenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the diketone structure can undergo nucleophilic addition reactions. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

133637-24-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

1-(4-ethenylphenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C16H12O2/c1-2-12-8-10-14(11-9-12)16(18)15(17)13-6-4-3-5-7-13/h2-11H,1H2

InChI Key

JYTQQPSLGWCRIX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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